![molecular formula C8H6BrNS B1288503 2-Bromo-4-methylbenzo[D]thiazole CAS No. 73443-76-2](/img/structure/B1288503.png)

2-Bromo-4-methylbenzo[D]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

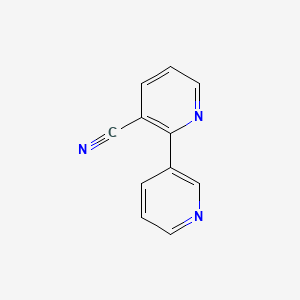

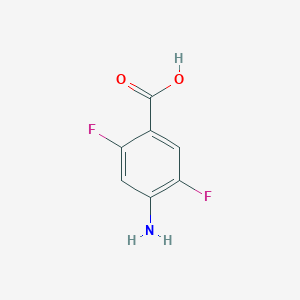

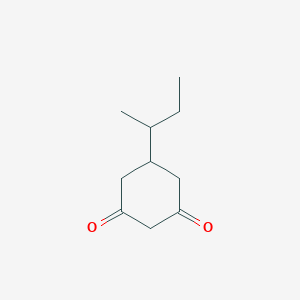

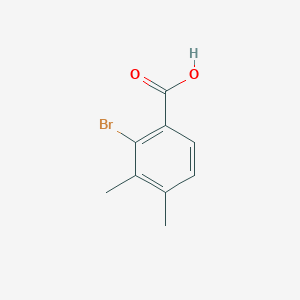

2-Bromo-4-methylbenzo[d]thiazole is a compound that belongs to the family of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The bromo- and methyl- substituents on the benzene ring influence the electronic and steric properties of the molecule, which can be important for its reactivity and potential applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the use of bromination reactions to introduce bromo substituents into the compound. For example, the synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole is achieved through a one-pot reaction using thionyl bromide, which suggests that similar bromination methods could be applicable for the synthesis of 2-Bromo-4-methylbenzo[d]thiazole . Additionally, the use of dibromo difluoropropanone as a synthon in the preparation of bromodifluoromethyl thiazoles indicates the versatility of bromine-containing synthons in thiazole chemistry .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of non-covalent interactions, which can significantly influence the crystal packing and stability of the compound. For instance, the study of 6-bromobenzo[d]thiazol-2-amine with carboxylic acid derivatives highlights the importance of hydrogen bonding in the formation of supramolecular structures . Similarly, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole reveals interactions such as Br...N and S...O contacts, which are likely to be present in 2-Bromo-4-methylbenzo[d]thiazole as well .

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For example, the selective aromatic nucleophilic substitution of bromine atoms in 4,8-dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) by nitrogen nucleophiles and the effectiveness of Suzuki–Miyaura cross-coupling reactions for the formation of arylated derivatives are reported . These reactions are relevant for the functionalization of 2-Bromo-4-methylbenzo[d]thiazole, potentially allowing for the introduction of various substituents and the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives are influenced by their molecular structure and substituents. The presence of bromine and methyl groups in 2-Bromo-4-methylbenzo[d]thiazole is expected to affect its boiling point, melting point, solubility, and reactivity. The crystal structure analysis of related compounds provides insights into the potential intermolecular interactions and stability of the compound . Additionally, the electronic properties, such as the distribution of electron density and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be inferred from quantum chemical analyses of similar structures .

Aplicaciones Científicas De Investigación

1. Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

- Application Summary: This research focused on the synthesis of benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles . These compounds are of interest due to their structural complexities and potential pharmaceutical activities .

- Methods of Application: A catalyst-free microwave-assisted procedure was developed for synthesizing these compounds in green media . This method provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

- Results: This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

2. Antimycobacterial Agents

- Application Summary: In the search for new anti-mycobacterial agents, imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives were found to be important .

- Methods of Application: Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues were designed, synthesized, and evaluated for in vitro antitubercular activity .

- Results: The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra . Another compound showed significant activity with IC50 2.03 μM and IC90 15.22 μM against the tested strain of Mtb .

3. Antioxidant, Analgesic, Anti-inflammatory, and Antimicrobial Agents

- Application Summary: Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

- Methods of Application: Various thiazole derivatives are designed and synthesized for evaluation of these biological activities .

- Results: The specific results would depend on the particular derivative and its biological activity. For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

4. Fungicide

- Application Summary: Certain benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives, such as tricyclazole, are commercially available fungicides used to treat rice blast .

- Methods of Application: These compounds are applied to crops to protect them from fungal diseases .

- Results: The use of these fungicides can result in healthier crops and higher yields .

Safety And Hazards

Direcciones Futuras

Thiazoles, including “2-Bromo-4-methylbenzo[D]thiazole”, are considered significant potential things in the mainly increasing chemical world of compounds having notable pharmacological actions . They are used in the cure of cancer and are present in several drugs . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

Propiedades

IUPAC Name |

2-bromo-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBIDZHRJCRSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608810 |

Source

|

| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methylbenzo[D]thiazole | |

CAS RN |

73443-76-2 |

Source

|

| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)